molecular formula C18H18ClN3 B5219890 N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride

N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride

Cat. No. B5219890
M. Wt: 311.8 g/mol
InChI Key: UGNFBULIHPWOPU-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound is a derivative of cyclopenta[b]quinoline, which is a heterocyclic compound with a unique structure.

Mechanism of Action

The mechanism of action of N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is not fully understood. However, studies have suggested that the compound may act as a DNA intercalator, inhibiting DNA replication and transcription. Additionally, the compound may also inhibit the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride in lab experiments is its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, making it an attractive target for drug development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in vivo.

Future Directions

There are several future directions for the research on N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride. One direction is to investigate the compound's potential as a chemotherapeutic agent for cancer treatment. Another direction is to study the compound's effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of the compound in vivo and to develop new synthesis methods for the compound.
Conclusion:
In conclusion, N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential therapeutic applications and develop new synthesis methods.

Synthesis Methods

The synthesis of N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-9-amine with 3-pyridinemethanol in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in the form of a hydrochloride salt.

Scientific Research Applications

N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. The compound has shown promising results in the treatment of cancer, neurological disorders, and infectious diseases.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3.ClH/c1-2-8-16-14(6-1)18(15-7-3-9-17(15)21-16)20-12-13-5-4-10-19-11-13;/h1-2,4-6,8,10-11H,3,7,9,12H2,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNFBULIHPWOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NCC4=CN=CC=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride

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